molecular formula C20H22N8O6S2 B606590 头孢托比罗 CAS No. 209467-52-7

头孢托比罗

货号 B606590
CAS 编号: 209467-52-7
分子量: 534.57
InChI 键: VOAZJEPQLGBXGO-SDAWRPRTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceftobiprole is a fifth-generation cephalosporin used for the treatment of hospital-acquired pneumonia (excluding ventilator-associated pneumonia) and community-acquired pneumonia . It is marketed by Basilea Pharmaceutica in various countries under different trade names . Like other cephalosporins, ceftobiprole exerts its antibacterial activity by binding to important penicillin-binding proteins and inhibiting their transpeptidase activity, which is essential for the synthesis of bacterial cell walls .


Synthesis Analysis

The synthesis of Ceftobiprole involves several steps, including the addition of (6R,7R)-7-[(Z)-2-(5-amino-[1,2,4]thiadiazoles-3-base)-2-hydroxyimino-acetylamino]-8-oxo-3-methyl triphenyl phosphine-5-thia-1-azabicyclo .


Molecular Structure Analysis

Ceftobiprole has a molecular formula of C20H22N8O6S2 and a molar mass of 534.57 g/mol . Its structure includes a beta-lactam ring, which is common to all cephalosporins .


Chemical Reactions Analysis

Ceftobiprole inhibits the cell-wall synthesis of penicillin-binding proteins (PBPs), which are essential for bacterial growth . It has good activity against gram-positive aerobes and anaerobes, and its activity against gram-negative aerobes and anaerobes is species-dependent .


Physical And Chemical Properties Analysis

Ceftobiprole is a solid substance with a solubility of 4.95 mg/mL in DMSO . It exhibits minimal plasma protein binding (16%) and is primarily excreted unchanged by the kidneys .

科学研究应用

  1. 治疗 MRSA 和其他病原体:头孢托比罗在治疗复杂性皮肤和皮肤结构感染的临床试验中显示出疗效,超过 90% 的 MRSA 感染得到临床治愈。它还对粪肠球菌、耐青霉素链球菌和许多革兰氏阴性病原体有效 (Bush、Hee、Macielag 和 Noel,2007)

  2. 治疗医院获得性肺炎:在一项临床试验中,头孢托比罗在治疗医院获得性肺炎方面显示出与头孢他啶加利奈唑胺相当的疗效,尽管需要进一步研究其在呼吸机相关性肺炎患者中的应用 (Awad 等人,2014)

  3. 药代动力学特性和监测:头孢托比罗的药代动力学变异性和高浓度时的潜在神经毒性是持续研究的领域。已经开发出一种用于治疗药物监测的 HPLC-DAD 方法来解决这些问题 (Lima 等人,2019)

  4. 抗菌活性分析:评估头孢托比罗对来自欧洲、土耳其和以色列的广泛临床细菌病原体的研究表明,它对各种菌株具有很高的活性,包括 MRSA、MSSA、β-溶血性链球菌和肠杆菌科 (Farrell、Flamm、Sader 和 Jones,2014)

  5. 在特定感染中的疗效:头孢托比罗已被评估其治疗耐甲氧西林和万古霉素中间敏感葡萄球菌引起的心内膜炎的有效性,显示出有希望的结果 (Chambers,2005)

  6. 药效学特征:头孢托比罗的药代动力学和药效学特征,包括其对革兰氏阳性和革兰氏阴性病原体的活性,已得到广泛研究,强调了其作为经验性治疗严重感染的多功能抗生素的潜力 (Lodise 等人,2008)

  7. 软组织渗透:关于头孢托比罗渗透到骨骼肌和皮下脂肪组织的研究表明其在治疗复杂性皮肤和皮肤结构感染方面的潜在疗效 (Barbour 等人,2009)

安全和危害

Ceftobiprole may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

未来方向

Ceftobiprole is currently undergoing Phase III clinical trials and has demonstrated activity against methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and Pseudomonas aeruginosa . Its broad spectrum of activity makes it a candidate for monotherapy of complicated skin and skin-structure infections and pneumonias that have required combination therapy in the past .

属性

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O6S2/c21-20-24-14(26-36-20)11(25-34)15(29)23-12-17(31)28-13(19(32)33)9(7-35-18(12)28)5-8-2-4-27(16(8)30)10-1-3-22-6-10/h5,10,12,18,22,34H,1-4,6-7H2,(H,23,29)(H,32,33)(H2,21,24,26)/b8-5+,25-11-/t10-,12-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAZJEPQLGBXGO-SDAWRPRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N\O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870229
Record name Ceftobiprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cephalosporins, such as ceftobiprole, are bactericidal and have the same mode of action as other beta-lactam antibiotics (such as penicillins). Cephalosporins disrupt the synthesis of the peptidoglycan layer of bacterial cell walls. The peptidoglycan layer is important for cell wall structural integrity, especially in Gram-positive organisms. The final transpeptidation step in the synthesis of the peptidoglycan is facilitated by transpeptidases known as penicillin binding proteins (PBPs). PBPs bind to the D-Ala-D-Ala at the end of muropeptides (peptidoglycan precursors) to crosslink the peptidoglycan. Beta-lactam antibiotics mimic this site and competitively inhibit PBP crosslinking of peptidoglycan.
Record name Ceftobiprole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ceftobiprole

CAS RN

209467-52-7
Record name Ceftobiprole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209467-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftobiprole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209467527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftobiprole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftobiprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-8-oxo-3-[(E)-[(3'R)-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl]-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTOBIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T97333YZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
T Lupia, C Pallotto, S Corcione, L Boglione… - Antibiotics, 2021 - mdpi.com
… ceftobiprole use in pneumonia and invasive bacterial infections, shedding light on ceftobiprole … The clinical application and real-life experiences of using ceftobiprole for bloodstream …
Number of citations: 17 www.mdpi.com
DR Giacobbe, FG De Rosa, V Del Bono… - Expert Review of Anti …, 2019 - Taylor & Francis
… , ceftobiprole should be employed thoughtfully, in those scenarios in which its intrinsic advantages could be maximized. The use of ceftobiprole … of ceftobiprole for off-label indications. …
Number of citations: 44 www.tandfonline.com
MI Morosini, M Díez-Aguilar… - Revista Española de …, 2019 - ncbi.nlm.nih.gov
… The inhibitory action of ceftobiprole through binding to … In the case of Enterobacterales, ceftobiprole retains activity against … For anaerobic bacteria, ceftobiprole is active against Gram-…
Number of citations: 29 www.ncbi.nlm.nih.gov
T Bogdanovich, LM Ednie, S Shapiro… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… The present study sought to determine (i) the MICs of ceftobiprole and 15 … ceftobiprole and comparators against 12 selected staphylococcal strains, and (iii) the proclivity of ceftobiprole …
Number of citations: 244 journals.asm.org
MA Pfaller, RK Flamm, RE Mendes… - Antimicrobial agents …, 2019 - Am Soc Microbiol
… Ceftobiprole is an advanced cephalosporin with potent … This study reports on the activity of ceftobiprole against a large … To assess any potential temporal changes in ceftobiprole activity…
Number of citations: 38 journals.asm.org
DJ Farrell, RK Flamm, HS Sader… - Antimicrobial agents and …, 2014 - Am Soc Microbiol
… Ceftobiprole medocaril is a newly approved drug in Europe … vitro antimicrobial activity of ceftobiprole against prevalent Gram… Ceftobiprole had high activity against methicillin-susceptible …
Number of citations: 86 journals.asm.org
GG Zhanel, A Lam, F Schweizer, K Thomson… - American journal of …, 2008 - Springer
… Ceftobiprole medocaril, the prodrug of ceftobiprole, is converted by plasma esterases to ceftobiprole in <30 minutes. Peak serum concentrations of ceftobiprole observed at the end of a …
Number of citations: 102 link.springer.com
E Durante-Mangoni, R Andini, MC Mazza… - Journal of Global …, 2020 - Elsevier
… Ceftobiprole is a new therapeutic option for bacterial pneumonia, with activity against most … of ceftobiprole in real life are limited. We evaluated the efficacy and safety of ceftobiprole in …
Number of citations: 19 www.sciencedirect.com
GJ Noel - Clinical Microbiology and Infection, 2007 - Wiley Online Library
… One study compared intravenous ceftobiprole (500 mg every 12 h) to … ceftobiprole for the treatment of infections due to both Gram‐positive and Gram‐negative bacteria. Ceftobiprole is …
Number of citations: 78 onlinelibrary.wiley.com
C Tascini, V Attanasio, M Ripa, A Carozza… - Journal of Global …, 2020 - Elsevier
Objectives Ceftobiprole is a relatively new cephalosporin with broad-spectrum activity and good tolerability. Despite its promising characteristics, to our knowledge, only two case reports…
Number of citations: 28 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。